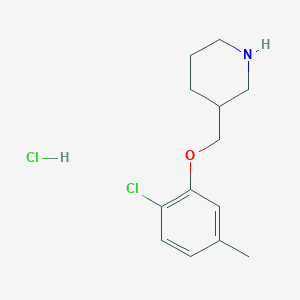

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-chloro-5-methylphenol with 3-piperidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced functional groups (e.g., alcohols)

Substitution: Hydroxylated or aminated derivatives

Applications De Recherche Scientifique

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Proteomics Research: Used as a reagent for studying protein interactions and functions.

Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.

Biological Studies: Used in experiments to understand cellular mechanisms and pathways.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride: Similar structure but with a different position of the piperidinylmethyl group.

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether: Lacks the hydrochloride component.

Uniqueness

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is unique due to its specific molecular structure, which allows it to interact with particular proteins and enzymes in proteomics research. Its hydrochloride form enhances its solubility and stability, making it more suitable for various experimental conditions .

Activité Biologique

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol. The presence of a chlorine atom at the 2-position and a methyl group at the 5-position on the phenyl ring contributes to its unique properties.

The biological activity of this compound involves its interaction with various molecular targets within cells. It is known to bind to specific proteins or enzymes, thereby influencing biochemical pathways. The exact targets can vary based on experimental conditions but generally include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting cholinergic signaling pathways.

- Receptor Modulation: It can act on various receptors, including serotonin and adrenergic receptors, which could influence mood and cognitive functions.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Neuroprotective Effects: Studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity: Preliminary investigations suggest efficacy against certain bacterial strains, although detailed studies are required to confirm these findings.

- Cytotoxicity: Some assays have shown that the compound can induce cytotoxic effects in specific cancer cell lines, indicating potential for use in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Modulation of neurotransmitter levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Affects cholinergic enzymes, altering neurotransmitter dynamics |

| Receptor Modulation | Interacts with serotonin and adrenergic receptors |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Neuroprotection: A study published in Journal of Neurochemistry demonstrated that treatment with the compound resulted in reduced neuronal death in models of oxidative stress, suggesting its potential as a neuroprotective agent.

- Antimicrobial Efficacy: Research conducted by Microbial Drug Resistance indicated that the compound showed significant inhibitory effects against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXFOLVSNVWOEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.